(2-Chloro-3-phenylpropyl)benzene
Description
(2-Chloro-3-phenylpropyl)benzene is a chloroalkyl-substituted aromatic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol (CAS: 104-52-9) . Structurally, it consists of a benzene ring attached to a propyl chain, where the chlorine atom is positioned at the second carbon (β-carbon) of the chain, and a phenyl group is attached at the third carbon (γ-carbon). This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chlorine substituent and aromatic stability.
Properties
CAS No. |
50434-32-7 |
|---|---|
Molecular Formula |
C15H15Cl |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
(2-chloro-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
KEOJVWHABMUXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing (2-Chloro-3-phenylpropyl)benzene involves the Friedel-Crafts alkylation of benzene with 2-chloro-3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 2-chloro-3-phenylpropyl chloride, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the Friedel-Crafts alkylation process due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloro-3-phenylpropyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.
Major Products:
Phenylpropanol: Formed through nucleophilic substitution with hydroxide ions.
Phenylpropanone: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: (2-Chloro-3-phenylpropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of (2-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack . This results in the formation of new compounds with different functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. (3-Chloropropyl)benzene
- Molecular Formula : C₉H₁₁Cl
- Molecular Weight : 154.64 g/mol
- CAS : 104-52-9
- Structure : Benzene ring attached to a 3-chloropropyl chain.
- Key Differences : The chlorine is located at the terminal (γ) carbon of the propyl chain instead of the β-carbon. This positional isomerism affects reactivity. For instance, the terminal chlorine in (3-chloropropyl)benzene may undergo nucleophilic substitution more readily than the β-chlorine in (2-chloro-3-phenylpropyl)benzene due to steric hindrance differences.
2.2. 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- Molecular Formula : C₁₀H₁₀BrF₃
- Molecular Weight : 273.09 g/mol
- CAS : 768-49-0
- Structure : Benzene with a 3-bromopropyl chain and a trifluoromethyl (-CF₃) group.
- Key Differences :
- The bromine substituent increases molecular weight and polarizability compared to chlorine.
- The electron-withdrawing -CF₃ group reduces electron density on the aromatic ring, altering its reactivity in electrophilic substitution reactions.
- Higher boiling point (due to increased molecular weight) and lower solubility in polar solvents compared to chlorine analogs.
2.3. (3-Chloro-1-methoxypropyl)benzene
- Molecular Formula : C₁₀H₁₃ClO
- Molecular Weight : 184.66 g/mol
- CAS : NSC 66267
- Structure : Propyl chain with a chlorine at the γ-carbon and a methoxy (-OCH₃) group at the α-carbon.
- Key Differences :
- The methoxy group is electron-donating, increasing the ring’s electron density and directing electrophilic substitution to the ortho/para positions.
- Enhanced solubility in polar solvents due to the methoxy group.
2.4. (3-Chlorobenzyl)cyclopropylamine
- Molecular Formula : C₁₀H₁₂ClN
- Molecular Weight : 181.66 g/mol
- CAS : 51586-21-1
- Structure : Chlorobenzyl group attached to a cyclopropylamine moiety.
- The rigid cyclopropane ring may influence conformational stability and biological activity.
Data Tables
Research Findings and Mechanistic Insights
- Reactivity of Chlorine Substituents : The position of chlorine (β vs. γ) significantly impacts reactivity. Terminal (γ) chlorine in (3-chloropropyl)benzene undergoes nucleophilic substitution more readily than β-chlorine due to reduced steric hindrance .
- Electron-Withdrawing vs. Donating Groups :
- Role of Secondary Electrons : Studies on benzene films (–10) suggest that electron-stimulated desorption (ESD) mechanisms, such as dissociative electron attachment (DEA) and dipolar dissociation (DD), are influenced by substituents. Chlorine’s electronegativity may enhance DEA pathways in chloropropyl derivatives .
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